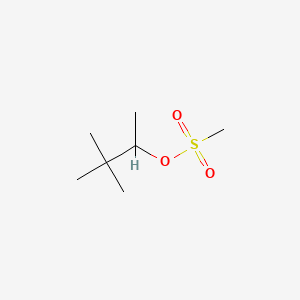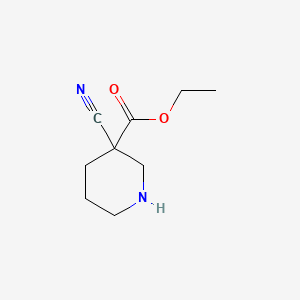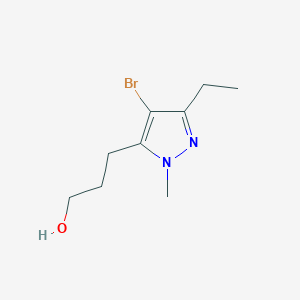
3-(4-Bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 3-position, and a hydroxyl group attached to a propyl chain at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The brominated pyrazole is alkylated at the 3-position using an ethylating agent.
Hydroxylation: Finally, the hydroxyl group is introduced at the 1-position of the propyl chain through a reaction with a suitable hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propanal.
Reduction: Formation of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学研究应用
3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- 3-(4-Fluoro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- 3-(4-Iodo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol
Uniqueness
The presence of the bromine atom at the 4-position makes 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol unique compared to its chloro, fluoro, and iodo analogs. The bromine atom imparts distinct reactivity and biological activity, making this compound valuable for specific applications in research and industry.
属性
分子式 |
C9H15BrN2O |
|---|---|
分子量 |
247.13 g/mol |
IUPAC 名称 |
3-(4-bromo-5-ethyl-2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15BrN2O/c1-3-7-9(10)8(5-4-6-13)12(2)11-7/h13H,3-6H2,1-2H3 |
InChI 键 |
RYVWPVIVGKSNOH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=C1Br)CCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




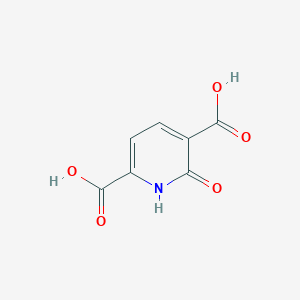
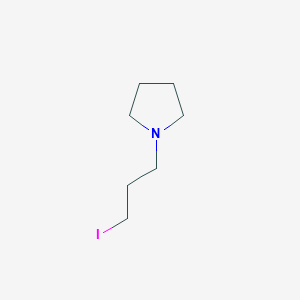
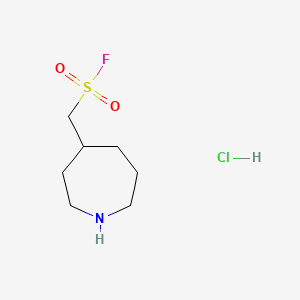
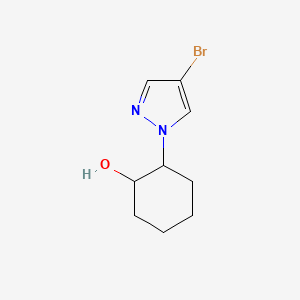

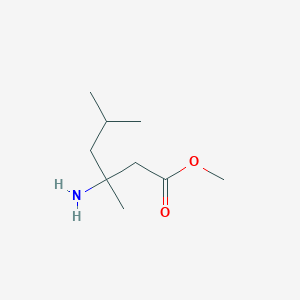
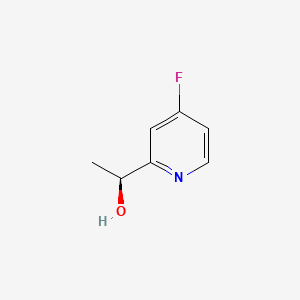

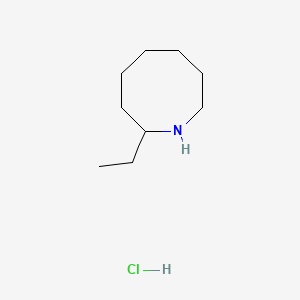
![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
